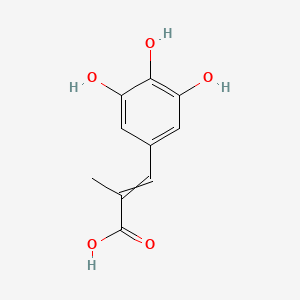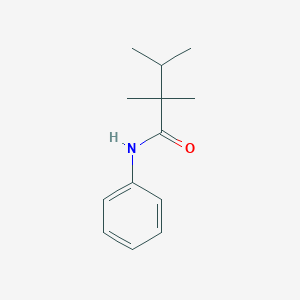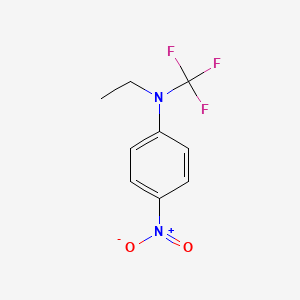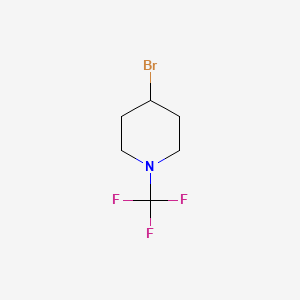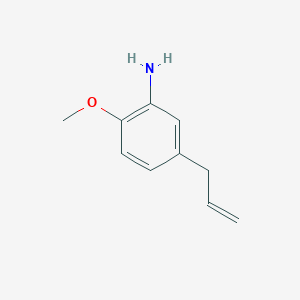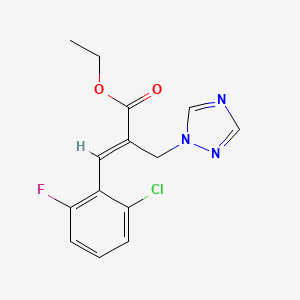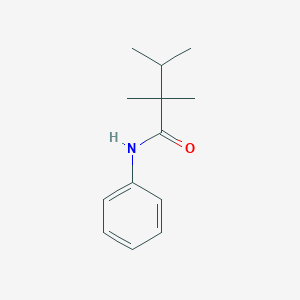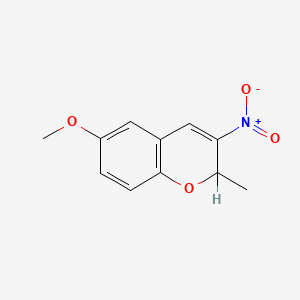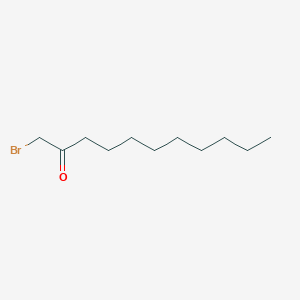
1-Bromoundecan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromoundecan-2-one is an organic compound with the molecular formula C11H21BrO It is a brominated ketone, where the bromine atom is attached to the first carbon of an undecane chain, and the carbonyl group is attached to the second carbon
準備方法
Synthetic Routes and Reaction Conditions: 1-Bromoundecan-2-one can be synthesized through several methods. One common method involves the bromination of undecane-2-one. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale bromination reactors. The process would include the careful handling of bromine and the use of efficient cooling systems to manage the exothermic nature of the reaction. The product is then purified through distillation or recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions: 1-Bromoundecan-2-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone, with the nucleophile added in excess.
Reduction: Conducted in anhydrous conditions to prevent the decomposition of the reducing agent.
Oxidation: Performed under acidic or basic conditions, depending on the oxidizing agent used.
Major Products Formed:
Nucleophilic Substitution: Products include alcohols, nitriles, and amines.
Reduction: The major product is 1-undecanol.
Oxidation: Products include 1-bromoundecanoic acid and other oxidized derivatives.
科学的研究の応用
1-Bromoundecan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals, including surfactants and lubricants.
作用機序
The mechanism of action of 1-Bromoundecan-2-one involves its reactivity due to the presence of both the bromine atom and the carbonyl group. The bromine atom makes the compound susceptible to nucleophilic attack, while the carbonyl group can participate in various addition and reduction reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
類似化合物との比較
1-Bromoundecane: Similar in structure but lacks the carbonyl group, making it less reactive in certain types of reactions.
2-Bromoundecane: The bromine atom is attached to the second carbon, altering its reactivity and the types of reactions it undergoes.
1-Chloroundecan-2-one: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and physical properties.
Uniqueness: 1-Bromoundecan-2-one is unique due to the presence of both a bromine atom and a carbonyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry and various industrial applications.
特性
CAS番号 |
73121-60-5 |
|---|---|
分子式 |
C11H21BrO |
分子量 |
249.19 g/mol |
IUPAC名 |
1-bromoundecan-2-one |
InChI |
InChI=1S/C11H21BrO/c1-2-3-4-5-6-7-8-9-11(13)10-12/h2-10H2,1H3 |
InChIキー |
YPTRCDNVOOUYER-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC(=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


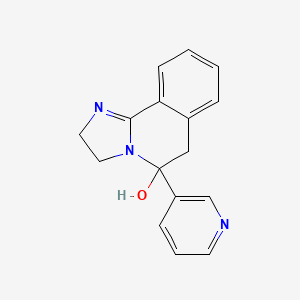
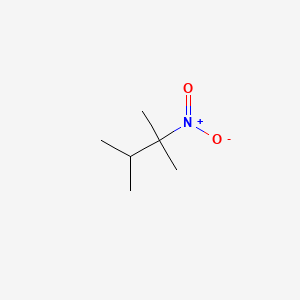
![1-[1-(Propan-2-yl)azetidin-2-yl]ethan-1-one](/img/structure/B13953707.png)
![7-(1H-indol-3-yl)-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B13953710.png)
![Disodium;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;sulfuric acid;sulfate](/img/structure/B13953718.png)
